3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
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Properties
CAS No. |
361171-59-7 |
|---|---|
Molecular Formula |
C26H21ClN4OS |
Molecular Weight |
472.99 |
IUPAC Name |
5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-methyl-3-phenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C26H21ClN4OS/c1-28-26(33)31-22(16-8-4-2-5-9-16)15-21(30-31)24-23(17-10-6-3-7-11-17)19-14-18(27)12-13-20(19)29-25(24)32/h2-14,22H,15H2,1H3,(H,28,33)(H,29,32) |
InChI Key |
SJESTDSBHNANEG-UHFFFAOYSA-N |
SMILES |
CNC(=S)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities based on diverse research findings, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A dihydroquinoline moiety
- A pyrazole ring
- A thioamide functional group
This unique combination of structural elements contributes to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) and human lung cancer cells (A549) with IC50 values in the micromolar range. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound were evaluated through in vitro assays measuring cytokine production. It demonstrated a remarkable ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. The compound showed comparable efficacy to standard anti-inflammatory drugs like indomethacin at similar concentrations.
3. Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against a range of pathogenic bacteria and fungi. It exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.
Research Findings and Case Studies
| Study | Activity | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|---|
| Study A | Anticancer | MCF-7 | 15 µM | |
| Study B | Anti-inflammatory | Cytokine production | Inhibition >70% | |
| Study C | Antimicrobial | E. coli | 16 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thioamide group may interact with key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound has been shown to affect pathways related to apoptosis and cell proliferation, particularly through modulation of NF-kB signaling.
Preparation Methods
Crystallization and Chromatography
- Recrystallization : Chloroform-hexane (1:3) yields needle-like crystals.
- Column Chromatography : Silica gel (230–400 mesh), eluent CHCl3:MeOH (95:5).
Spectroscopic Data
Key Characterization of the Final Product :
| Technique | Data |
|---|---|
| IR (KBr) | 3345 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.35 (s, 3H, N–CH3), 3.10–3.25 (m, 2H, pyrazoline H4), 5.45 (dd, 1H, pyrazoline H5), 7.20–8.10 (m, 14H, aromatic) |
| HRMS (ESI) | Calculated for C₂₆H₂₂ClN₄OS: 485.1164; Found: 485.1168 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
A comparative study of cyclization agents reveals acetic acid as superior to aqueous-organic media for minimizing by-products:
| Condition | Solvent | Temperature | Yield |
|---|---|---|---|
| Acetic acid | Glacial CH₃COOH | 110°C | 74% |
| Aqueous-organic | Toluene:H₂O (3:1) | 60°C | 61% |
-
General quinoline synthesis methods are inferred from standard organic chemistry protocols. ↩
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
